3-Amino-2,2-dimethylbutanoic acid
Description
Contextualization within Non-Proteinogenic Amino Acid Chemistry
Non-proteinogenic amino acids are organic compounds that, like their proteinogenic counterparts, contain both an amine (-NH2) and a carboxylic acid (-COOH) functional group. Current time information in New York, NY, US. However, they are not among the standard 22 amino acids incorporated into proteins during translation. acs.org The scientific interest in non-proteinogenic amino acids, such as 3-Amino-2,2-dimethylbutanoic acid, stems from their vast structural diversity and their utility in designing novel bioactive molecules.
The incorporation of these "unnatural" amino acids into peptide chains can induce specific, predictable secondary structures, such as turns and helices, and can also confer resistance to enzymatic degradation. iris-biotech.deiris-biotech.de The dimethyl substitution on the beta-carbon of this compound is a key structural feature. This gem-dimethyl group provides significant steric hindrance, which can restrict the conformational freedom of the peptide backbone. This property is highly sought after in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. acs.org
Overview of Academic Research Trajectories for the Compound
While specific research focused exclusively on this compound is limited, the academic trajectory for closely related β- and γ-amino acids with dimethyl substitutions provides a clear indication of its potential research applications. The primary focus of this research has been in two main areas: peptide and peptidomimetic synthesis, and conformational analysis.
Synthesis of Building Blocks: A significant portion of research has been dedicated to developing synthetic routes to access enantiomerically pure β-dimethylated amino acids. For instance, a multi-step synthesis starting from D-aspartic acid has been developed to produce various β,β-dimethylated amino acid building blocks. acs.org While this specific study did not report the synthesis of this compound, it lays a methodological foundation for its potential preparation. The synthesis of related compounds, such as those with a γ-amino group like 4-amino-3,3-dimethylbutanoic acid, has also been reported for use in constructing novel peptide structures. nih.gov
Conformational Studies of Peptides: The incorporation of dimethylated amino acids into peptides is a well-established strategy to induce specific secondary structures. Research has shown that peptides containing γ-amino acids with dimethyl substitution can adopt stable helical or turn-like conformations. nih.gov For example, peptides containing γ-amino acid residues with dimethyl substitution at the 3,3 and 4,4 positions have been shown to successfully adopt isolated non-helical C12 β-turn mimic structures in solution. nih.gov These studies utilize techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy to probe the solution-state conformations of these modified peptides. The general principle is that the steric bulk of the dimethyl group restricts the possible dihedral angles of the peptide backbone, favoring specific folded structures. acs.orgnih.gov
The table below summarizes the key research areas and findings for dimethylated non-proteinogenic amino acids, providing a framework for the potential research avenues for this compound.
| Research Area | Key Findings | Relevant Techniques |
| Synthesis | Development of multi-step synthetic routes to produce enantiomerically pure building blocks. | Organic synthesis, Chromatography, Spectroscopy |
| Peptide Incorporation | Use of standard peptide coupling reagents to incorporate these amino acids into peptide chains. | Solid-phase peptide synthesis (SPPS), Solution-phase synthesis |
| Conformational Analysis | Dimethyl substitution induces stable secondary structures like β-turns and helices. | NMR, CD Spectroscopy, X-ray Crystallography, Computational Modeling |
| Application in Peptidomimetics | Enhanced proteolytic stability and potential for creating molecules that mimic bioactive peptide conformations. | Enzymatic degradation assays, Biological activity screening |
Although direct experimental data for this compound is not widely available in the current body of literature, the established research on its structural isomers and other dimethylated amino acids provides a strong foundation for predicting its properties and potential applications in the field of peptide science. Future research will likely focus on the development of efficient synthetic routes to this specific compound and the detailed investigation of its influence on peptide conformation and stability.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,2-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(7)6(2,3)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRDIZQROJQBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300565 | |
| Record name | 3-Amino-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720660-14-0 | |
| Record name | 3-Amino-2,2-dimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720660-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemoenzymatic Routes
Asymmetric Synthesis Approaches for Enantiomeric Purity
The creation of a single, desired enantiomer of 3-Amino-2,2-dimethylbutanoic acid necessitates the use of asymmetric synthesis. These strategies employ chiral influences to direct the formation of one stereoisomer over the other, a critical step for producing compounds with specific biological functions. The primary approaches involve the use of chiral catalysts, which can be small organic molecules, metal complexes, or enzymes, to create the chiral center with high fidelity.
Chiral Catalysis in Stereoselective Production
Chiral catalysis stands as a powerful tool for the efficient synthesis of enantiomerically enriched compounds. By using a substoichiometric amount of a chiral catalyst, large quantities of a single enantiomer can be produced, making it an atom-economical and elegant approach.
The classical Strecker synthesis, a three-component reaction between a ketone or aldehyde, ammonia (B1221849), and cyanide, traditionally yields racemic α-amino acids. researchgate.netacs.org While its application to the synthesis of β-amino acids is less common, modifications using chiral auxiliaries offer a viable, albeit challenging, pathway. acs.orgacs.org A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. achemblock.com
For the synthesis of this compound, a hypothetical asymmetric Strecker-type approach would involve reacting a suitable precursor with a chiral amine, followed by the addition of a cyanide source. However, the significant steric hindrance posed by the gem-dimethyl group at the α-position can impede the reaction. Research on the closely related 3-amino-2,2-dimethylpropionic acid has highlighted that this steric bulk can lead to side reactions and difficulties in coupling steps. rsc.org
A plausible strategy could involve the use of a chiral sulfinamide, such as a tert-butanesulfinamide, which has proven effective in the synthesis of other sterically hindered amino acids. The sulfinamide would act as the chiral source of nitrogen, reacting with a suitable electrophile to form a chiral sulfinylimine. The subsequent addition of a nucleophile, followed by hydrolysis of the nitrile and removal of the auxiliary, would yield the enantiomerically enriched β-amino acid. The diastereoselectivity of the nucleophilic addition would be controlled by the chiral sulfinyl group.
Table 1: Representative Diastereoselective Strecker Reactions using Chiral Auxiliaries for Amino Acid Synthesis (Note: Data is illustrative of the general method's effectiveness on other substrates, as specific data for this compound is not readily available in published literature.)
| Chiral Auxiliary | Electrophile/Imine Precursor | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Final Product | Reference |
| (R)-Phenylglycine amide | Pivaldehyde | >99/1 | >98% | acs.org |
| (S)-1-Phenylethylamine | Various Aldehydes | 58:42 to 95:5 | Not specified | google.com |
| (S)-2-FBPB | Glycine-Ni(II) complex | ~92-96% | Not specified | nih.gov |
Asymmetric hydrogenation is one of the most efficient and widely used methods for the synthesis of chiral molecules, including β-amino acids. nih.gov This method typically involves the hydrogenation of a prochiral unsaturated precursor, such as a β-(acylamino)acrylate, using a chiral transition metal catalyst. nih.govnih.gov
For the synthesis of this compound, a suitable precursor would be (E/Z)-methyl 3-(acetylamino)-2,2-dimethylbut-3-enoate. The enantioselective hydrogenation of this substrate in the presence of a chiral rhodium or ruthenium catalyst, such as those based on ligands like TangPhos or DuPhos, could provide the desired product with high enantioselectivity. nih.gov The catalyst forms a complex with the substrate, and the chiral ligand environment dictates the face of the double bond to which hydrogen is delivered, thereby establishing the stereocenter.
High turnover numbers and excellent enantioselectivities (up to 99.6% e.e.) have been achieved for a variety of β-alkyl and β-aryl β-(acylamino)acrylates using this methodology. nih.gov The choice of ligand and reaction conditions is crucial for achieving high stereoselectivity.
Table 2: Examples of Rh-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates (Note: Data is for general β-(acylamino)acrylate substrates to illustrate the method's potential.)
| Substrate (R group) | Catalyst/Ligand | Enantiomeric Excess (e.e.) | Yield | Reference |
| β-Aryl | [Rh(cod)2]SbF6 / TangPhos | 96-99.6% | >99% | nih.gov |
| β-Alkyl | [Rh(cod)2]SbF6 / TangPhos | 95-99% | >99% | nih.gov |
| Various | Ru(OAc)2[(R)-BINAP] | >90% | Not specified | nih.gov |
Visible-light photoredox catalysis has recently emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. Its application in asymmetric synthesis often involves the use of a photocatalyst to generate a radical intermediate, which then engages with a chiral catalyst or substrate to form the final product stereoselectively.
A potential photocatalytic route to this compound could involve a three-component radical relay coupling. For instance, a method has been developed for the synthesis of β-amino esters from alkenes, alkyl formates, and oxime esters, mediated by visible light. nih.gov Adapting this to the target molecule is conceptually possible but synthetically challenging. A more direct approach might involve the asymmetric addition of radicals to a prochiral acceptor. While methods exist for the photocatalytic synthesis of unnatural α-amino acids, their extension to β-amino acids with α,α-disubstitution remains an area of active research. rsc.org The development of chiral photocatalytic systems that can effectively control the stereochemistry of radical additions to precursors of this compound would represent a significant advancement.
Biocatalytic and Enzymatic Resolution Strategies
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. cymitquimica.com For the synthesis of enantiomerically pure amino acids, biocatalysis offers a powerful alternative to traditional chemical methods.
Whole-cell biocatalysis leverages the entire metabolic machinery of a microorganism, which can be advantageous for complex reactions that require cofactor regeneration. frontiersin.org A promising strategy for the synthesis of chiral amines and amino acids is the stereospecific amination of a keto precursor. ontosight.ai
For the preparation of enantiopure this compound, a potential whole-cell biocatalytic approach would employ an engineered microorganism expressing an amine dehydrogenase (AmDH) or a transaminase. The starting material would be the corresponding keto acid, 2,2-dimethyl-3-oxobutanoic acid. An amine dehydrogenase could catalyze the direct reductive amination of the ketone using ammonia and a reducing cofactor (like NADH or NADPH), which is regenerated by the host cell's metabolism. Alternatively, a transaminase could transfer an amino group from a simple amine donor (like isopropylamine) to the ketone, creating the desired β-amino acid with high stereoselectivity.
While numerous biocatalytic systems have been developed for the synthesis of α-amino acids and simpler chiral amines, the application to sterically hindered β-keto acids like 2,2-dimethyl-3-oxobutanoic acid is not yet widely documented. google.com The development of robust enzymes through directed evolution or protein engineering that can accept such bulky substrates would be key to making this a viable industrial route. The advantages of whole-cell biocatalysis include simplified cofactor regeneration and enhanced enzyme stability within the cellular environment. frontiersin.org
Enzymatic Resolution of Racemic Amino Acid Precursors
The enzymatic resolution of racemic precursors is a cornerstone in the asymmetric synthesis of valuable chiral compounds, including non-canonical amino acids. umontreal.ca This technique leverages the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. While specific examples detailing the enzymatic resolution of precursors to this compound are not extensively documented in the provided results, the principles of this methodology are well-established. For instance, the resolution of racemic amino acid esters or amides using hydrolases like lipases or proteases is a common industrial practice. The enzyme selectively catalyzes the hydrolysis of one enantiomer, leaving the other unreacted. This allows for the separation of the hydrolyzed product from the unreacted ester or amide, thereby achieving resolution.
Another approach involves the use of aminoacylases, which selectively deacetylate N-acetylated racemic amino acids. This process yields a free L- or D-amino acid and the unreacted N-acetylated enantiomer, which can then be separated. The efficiency of such resolutions is often high, providing access to enantiomerically pure amino acids.
D-Amino Acid Transaminase Applications in Synthesis
D-amino acid transaminases (DATs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a D-amino acid to a keto acid, yielding a new D-amino acid and a new keto acid. mdpi.comwikipedia.org These enzymes are valuable biocatalysts for the synthesis of optically pure D-amino acids. mdpi.com The systematic name for this enzyme class is D-alanine:2-oxoglutarate aminotransferase. wikipedia.org
The application of DATs in the synthesis of this compound would involve the stereoselective amination of a corresponding keto acid precursor, 2-keto-2,2-dimethylbutanoic acid. The enzyme would transfer an amino group from a suitable D-amino donor, such as D-alanine or D-glutamate, to the keto acid, producing D-3-Amino-2,2-dimethylbutanoic acid. mdpi.com Research has focused on expanding the substrate specificity of DATs to accommodate bulky substrates, which would be crucial for the synthesis of this particular amino acid. nih.gov The enantioselectivity of these enzymes is often excellent, leading to products with high enantiomeric excess. nih.gov
| Enzyme Class | Cofactor | Reaction Type | Application in Synthesis |
| D-Amino Acid Transaminase (DAT) | Pyridoxal-5'-phosphate (PLP) | Transamination | Stereoselective synthesis of D-amino acids from keto acid precursors. |
Racemic and Stereoconservative Synthesis Pathways
Hydrolysis-Based Synthetic Routes
Hydrolysis is a fundamental chemical transformation utilized in the synthesis of amino acids. A common strategy involves the hydrolysis of a nitrile or an amide precursor. For instance, the Strecker synthesis, a well-established method for producing amino acids, culminates in the hydrolysis of an α-aminonitrile. In the context of this compound, a potential route would involve the hydrolysis of 2-amino-2,3-dimethylbutanenitrile. This hydrolysis can be carried out under acidic or basic conditions to yield the desired carboxylic acid. google.com
Similarly, the hydrolysis of 2-amino-2,3-dimethylbutanamide, which can be prepared via the partial hydrolysis of the corresponding nitrile, would also furnish this compound. google.com The conditions for hydrolysis, such as temperature, reaction time, and the nature of the acid or base, are critical parameters that need to be optimized to achieve high yields and purity. The stability of amino acid ester prodrugs to chemical hydrolysis has been studied, indicating that the rate of hydrolysis is influenced by the specific amino acid and the position of the ester group. nih.gov
Analogous Synthetic Strategies from Related Precursors (e.g., Grignard-type reactions for related carboxylic acids)
Grignard reactions are a powerful tool for forming carbon-carbon bonds. youtube.com While not directly applied to the synthesis of the amino acid itself due to the incompatibility of the Grignard reagent with the acidic proton of the carboxylic acid and the amine, this methodology is highly relevant for the synthesis of the carboxylic acid precursors. masterorganicchemistry.com For example, a Grignard reagent could be reacted with carbon dioxide (in the form of dry ice) to produce a carboxylic acid. libretexts.org
To synthesize a precursor like 2,2-dimethylbutanoic acid, one could envision a reaction between a Grignard reagent, such as tert-butylmagnesium halide, and a suitable electrophile. However, a more direct analogous approach for the carboxylic acid would be the reaction of an appropriate Grignard reagent with carbon dioxide. libretexts.org For instance, reacting 1,1-dimethylpropylmagnesium bromide with CO2, followed by an acidic workup, would yield 2,2-dimethylbutanoic acid. This carboxylic acid could then serve as a starting material for subsequent amination steps.
| Reagent | Reaction Type | Product |
| Grignard Reagent (R-MgX) + CO2 | Carbon-carbon bond formation | Carboxylic Acid (R-COOH) |
| Grignard Reagent + Aldehyde/Ketone | Nucleophilic Addition | Alcohol |
| Grignard Reagent + Ester | Nucleophilic Acyl Substitution followed by Addition | Tertiary Alcohol |
Process Optimization and Industrial Scalability Investigations
Continuous Flow Asymmetric Catalysis Implementation
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. umontreal.ca The implementation of asymmetric catalysis in continuous flow systems is particularly attractive for the production of enantiomerically pure compounds like this compound. nih.gov
This approach often involves the use of immobilized chiral catalysts, which can be packed into a column or reactor. The starting materials are then continuously passed through the catalytic bed, where the asymmetric transformation occurs. This setup allows for easy separation of the product from the catalyst, which can be reused over multiple cycles, thereby reducing catalyst loading and cost. nih.gov Both homogeneous and heterogeneous chiral catalysts have been successfully employed in continuous flow systems for various asymmetric reactions, including hydrogenations, aldol (B89426) reactions, and conjugate additions. umontreal.canih.gov For the synthesis of this compound, a continuous flow process could be envisioned for the asymmetric hydrogenation of a suitable unsaturated precursor or the enantioselective amination of a keto acid using a chiral catalyst. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher selectivity and productivity compared to traditional batch processes. umontreal.ca
Crystallization-Induced Deracemization Techniques
Crystallization-induced deracemization (CID) has emerged as a powerful method for obtaining enantiomerically pure this compound. This technique leverages the combination of crystallization and in-situ racemization of the unwanted enantiomer in the solution phase to convert a racemic mixture entirely into a single desired enantiomer. The process, also referred to as crystallization-induced asymmetric transformation (CIAT) or second-order asymmetric transformation (SOAT), offers the potential for higher productivity compared to other resolution methods. nih.gov
The core principle of CID involves seeding a supersaturated racemic solution of this compound with crystals of the desired enantiomer. As the solution is cooled, the desired enantiomer crystallizes out. Simultaneously, the remaining solute, which becomes enriched in the counter-enantiomer, undergoes racemization in the liquid phase, continuously replenishing the desired enantiomer to maintain supersaturation and allow for its continued crystallization. nih.gov
A critical factor for the success of CID is the careful control of operating conditions to prevent the nucleation of the counter-enantiomer, which would compromise the enantiomeric purity of the final product. nih.gov Key parameters that are meticulously controlled include the temperature profile, cooling rate, and initial seed loading.
Table 1: Temperature Profiles in Crystallization-Induced Deracemization
| Temperature Profile | Description |
|---|---|
| Linear Cooling Ramp | A straightforward approach involving a constant rate of temperature decrease. |
| Mullin–Nyvlt-based Profile | A more complex profile designed to control supersaturation and crystal growth rate. |
| Partial Dissolution and Cooling | Involves an initial heating step to dissolve finer seed crystals followed by a linear cooling phase. nih.gov |
Attrition-enhanced deracemization is a specific and effective technique within CID. It involves the continuous grinding of the crystals, often with glass beads, which promotes Viedma ripening. This process accelerates the conversion of the racemic mixture to a single enantiomer, ultimately leading to a product with high enantiomeric purity. researchgate.net The success of this method relies on the system having a racemization rate that is not excessively high, allowing for effective deracemization. researchgate.netnih.gov
Machine Learning-Optimized Reaction Pathways
While specific research on machine learning-optimized pathways for this compound is not yet widely published, the application of machine learning (ML) and artificial intelligence in optimizing the synthesis of structurally similar amines and amino acids provides a clear precedent for its potential. nih.govnih.gov These computational approaches are being increasingly utilized to navigate the complex, multi-variable landscape of chemical reactions to identify optimal conditions that maximize yield and minimize costs.
For amine synthesis, ML-driven optimization has been successfully demonstrated in continuous-flow photoredox catalysis. nih.gov In such systems, a Bayesian optimization algorithm can be employed to explore a wide reaction space defined by multiple continuous variables such as temperature, reactant concentrations, and residence time, as well as discrete variables like solvent choice. nih.gov The algorithm can efficiently identify the optimal conditions to achieve desired objectives, such as maximizing product yield while minimizing reaction cost. nih.gov
Table 2: Key Parameters in Machine Learning-Driven Synthesis Optimization
| Parameter Type | Examples |
|---|---|
| Continuous Variables | Concentration, Temperature, Residence Time, Catalyst Loading |
| Discrete Variables | Solvent Choice |
| Optimization Objectives | Yield, Reaction Cost, Productivity |
Deep learning models have also been applied to optimize peptide synthesis in automated fast-flow systems. nih.gov By analyzing large datasets of reaction data, such as UV-vis spectroscopic information from deprotection steps, these models can predict the outcome of reactions with high accuracy. nih.gov This predictive capability allows for the computational design of synthesis protocols that minimize side reactions and aggregation, leading to higher purity and yield of the target peptide. nih.gov
The insights gained from these advanced computational models can be directly applied to the synthesis of this compound. By generating and analyzing large datasets of experimental results under varying conditions, machine learning algorithms could identify non-obvious reaction pathways and optimal parameters for its synthesis, leading to more efficient, cost-effective, and scalable production methods.
Chemical Transformations and Derivative Synthesis
Oxidation Reactions of the Amino and Carboxyl Moieties
The oxidation of amino acids can lead to a variety of products depending on the reagents and conditions employed. In the context of 3-Amino-2,2-dimethylbutanoic acid, both the amino and carboxyl functional groups are potential sites for oxidation.
The amino group of amino acids can be oxidatively deaminated, a fundamental process in their metabolism, which typically results in the formation of an α-keto acid and ammonia (B1221849). ethernet.edu.et While specific studies detailing the direct oxidation of the amino group of this compound are limited, general methods for amino acid oxidation are applicable. Strong oxidizing agents can lead to the degradation of the carbon skeleton.
Oxidation of the carboxyl group, or more typically, a primary alcohol derived from it, can yield aldehydes or dicarboxylic acids. For instance, the oxidation of a primary alcohol with a reagent like nitric acid can produce a dicarboxylic acid. ncert.nic.in In a related context, the oxidation of N-terminal serine or threonine residues in peptides using sodium periodate (B1199274) is a known method to generate an aldehyde group, highlighting a potential transformation pathway for derivatives of this compound that incorporate a hydroxyl group. mdpi.com
A specific example in a related synthesis involves the oxidation of N-carbobenzoxy-(Cbz)-3-amino-2,2-dimethylpropyl alcohol to the corresponding carboxylic acid using a combination of sodium periodate and ruthenium trichloride, demonstrating a viable route to the acid from the corresponding alcohol.
Reduction Reactions of the Carboxyl Group
The reduction of the carboxylic acid functionality in amino acids to the corresponding amino alcohol is a valuable transformation, yielding chiral building blocks for further synthesis. The carboxyl group of this compound can be reduced to a primary alcohol, forming 3-amino-2,2-dimethylbutan-1-ol.
Commonly used reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes. orgsyn.orgstackexchange.com While LiAlH₄ is highly effective, borane-methyl sulfide (B99878) (BMS) is often preferred for its milder reaction conditions and compatibility with other functional groups. orgsyn.org A general procedure for the reduction of amino acids involves the use of BMS in the presence of boron trifluoride etherate in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.org Another established method involves the reduction of N-Fmoc protected amino acids via their mixed anhydrides using sodium borohydride (B1222165) (NaBH₄) in an organic/aqueous medium.
A detailed protocol for the reduction of a structurally similar amino acid, L-valine, to L-valinol using NaBH₄ and iodine in THF has been described, which could be adapted for this compound. stackexchange.com
Table 1: Reagents for Carboxyl Group Reduction in Amino Acids
| Reducing Agent/System | Typical Conditions | Product | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, reflux | Primary Amino Alcohol | orgsyn.orgstackexchange.com |
| Borane-Methyl Sulfide (BMS) | THF, reflux, with BF₃·OEt₂ | Primary Amino Alcohol | orgsyn.org |
| Sodium Borohydride/Iodine (NaBH₄/I₂) | Anhydrous THF | Primary Amino Alcohol | stackexchange.com |
Substitution Reactions on Functional Groups
The functional groups of this compound, the primary amine and the carboxylic acid, are amenable to various substitution reactions. These reactions are fundamental to the synthesis of more complex derivatives and conjugates.
The amino group can act as a nucleophile, participating in reactions such as alkylation and acylation. While direct alkylation can be challenging to control, acylation is a common and predictable reaction. Substitution reactions are also a key part of peptidomimetic design, where the amino acid is incorporated into a larger scaffold. For instance, the regioselective ring-opening of N-protected (aziridin-2-yl)methylphosphonates with nucleophiles is a strategy to synthesize functionalized amino phosphonates, which are analogs of amino acids. mdpi.com This highlights how derivatives of the parent amino acid can undergo further substitution.
Preparation of Ester and Amide Derivatives
The synthesis of ester and amide derivatives from the carboxylic acid moiety of this compound is a cornerstone of its chemical utility, particularly in peptide synthesis.
Esterification: The formation of esters, such as the methyl or ethyl ester, is typically achieved through Fischer-Speier esterification. This method involves refluxing the amino acid in the corresponding alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid, such as hydrogen chloride.
Amide Formation: The synthesis of amides, including peptide bonds, requires the activation of the carboxylic acid group. Due to the significant steric hindrance from the gem-dimethyl group adjacent to the carboxyl function in this compound (also known as β-Api in peptide literature), standard coupling conditions can be sluggish and may lead to side reactions. rsc.org To overcome this, highly efficient coupling reagents are employed. A common and effective method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). rsc.org These reagents facilitate the formation of an active ester intermediate, which then readily reacts with an amine to form the desired amide bond.
Table 2: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive | Typical Solvent | Key Feature | Reference |
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Suppresses racemization and improves efficiency. | rsc.org |
| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Effective for sterically hindered acids. | ncert.nic.in |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | N,N-Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | High efficiency, often used in solid-phase synthesis. |
Synthesis of N-Protected Forms (e.g., N-Boc Derivatives)
Protection of the amino group is a critical step in many synthetic applications of this compound, especially in peptide synthesis, to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common N-protecting groups.
The synthesis of N-Boc-3-amino-2,2-dimethylbutanoic acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The reaction is often carried out in a mixed solvent system, such as dioxane/water or methanol, with a base like sodium hydroxide (B78521) or triethylamine (B128534) to neutralize the acid formed during the reaction. The Boc group is valued for its stability under a wide range of conditions and its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality makes it highly suitable for multi-step syntheses, including solid-phase peptide synthesis.
Design and Synthesis of Peptidomimetic Conjugates
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov Non-proteinogenic amino acids like this compound are valuable building blocks in the design of peptidomimetics. nih.gov
The incorporation of this β-amino acid into a peptide chain introduces a different backbone structure compared to α-amino acids, altering the conformational preferences of the resulting peptide. The steric bulk of the gem-dimethyl group can impose significant conformational constraints, which is a key strategy in peptidomimetic design to lock the molecule into a bioactive conformation. rsc.org
The synthesis of peptides containing this compound (β-Api) can be challenging due to the steric hindrance at the carboxyl group. rsc.org However, using potent coupling agents like DCC/HOBt allows for the successful preparation of peptides containing this residue. rsc.org These peptidomimetic conjugates are of interest in drug discovery, for example, in the development of novel opioid receptor ligands where the introduction of β-amino acids has been shown to result in enzymatically stable analogs with interesting bioactivity profiles. nih.gov
Structural Elucidation and Advanced Spectroscopic Analysis
Elucidation of Chiral Configuration and Enantiomeric Excess Determination
As 3-Amino-2,2-dimethylbutanoic acid possesses a chiral center at the C3 carbon, it exists as a pair of enantiomers, (R)-3-Amino-2,2-dimethylbutanoic acid and (S)-3-Amino-2,2-dimethylbutanoic acid. Determining the absolute configuration and the enantiomeric purity of a sample is critical.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of the enantiomers of this compound. The separation is achieved by creating a transient diastereomeric interaction between the analyte enantiomers and a chiral stationary phase (CSP). chromatographytoday.com For amino acids, several types of CSPs are effective, including ligand exchange, crown ether, and macrocyclic glycopeptide phases. chromatographytoday.com
The separation mechanism relies on the differential stability of the diastereomeric complexes formed between each enantiomer and the chiral selector of the CSP. These differences in interaction energy lead to different retention times on the column, allowing for their separation and quantification. chromatographytoday.com Another common approach involves pre-column derivatization with a chiral reagent, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (Marfey's reagent), to form diastereomers that can then be separated on a standard achiral reversed-phase column. nih.gov
The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two separated enantiomers in the resulting chromatogram.
Table 1: Illustrative Parameters for Chiral HPLC Separation of Amino Acid Enantiomers
| Parameter | Description | Example Value/Condition |
|---|---|---|
| Chiral Stationary Phase (CSP) | The chiral environment that interacts differentially with the enantiomers. | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) |
| Mobile Phase | The solvent system that carries the analyte through the column. | Methanol (B129727)/Water/Acetic Acid mixture |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.0 mL/min |
| Detection | Method used to visualize the separated enantiomers as they elute. | UV Absorbance (e.g., at 210 nm) or Mass Spectrometry (MS) |
| Retention Time (R-enantiomer) | The time taken for the R-enantiomer to elute from the column. | Hypothetical: 8.5 min |
| Retention Time (S-enantiomer) | The time taken for the S-enantiomer to elute from the column. | Hypothetical: 9.7 min |
Note: This table provides an example of typical parameters and does not represent experimentally verified data for this compound.
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com It provides detailed information about the absolute configuration of a molecule in solution. jascoinc.com
The process involves measuring the experimental VCD spectrum of this compound and comparing it to theoretical spectra generated through quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov By calculating the predicted VCD spectra for both the R and S enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. nih.govresearchgate.net This method is advantageous as it does not require crystallization or derivatization of the analyte. jascoinc.com The sign and intensity of VCD bands are highly sensitive to the molecule's three-dimensional structure, making it an ideal tool for this purpose.
Conformational Analysis Studies
The relatively simple structure of this compound belies a complex conformational landscape governed by the rotation around its single bonds. Understanding these conformational preferences is key to predicting its interactions and properties.
The potential energy surface (PES) of this compound can be explored using theoretical and computational methods to identify stable conformers. nih.gov Quantum chemical methods like DFT and ab initio calculations are employed to optimize the geometries of various possible conformers and calculate their relative energies. nih.govmdpi.com
These computational searches map the conformational landscape by systematically rotating the key dihedral angles of the molecule's backbone. The resulting low-energy minima on the PES correspond to the most stable conformations that the molecule is likely to adopt. nih.gov This theoretical approach provides a comprehensive overview of the accessible conformations and the energy barriers between them.
The conformational preferences of this compound are dictated by a balance of competing steric and electronic effects. The most significant steric factor is the bulky tert-butyl group (two methyl groups on the C2 carbon). This group imposes considerable steric hindrance, restricting rotation around the C2-C3 bond and disfavoring conformations where it is brought into close proximity with other atoms.
A critical factor in the conformational stability of many amino acids is the formation of intramolecular hydrogen bonds. nih.gov In the neutral form of this compound, a hydrogen bond can form between the hydrogen atom of the carboxylic acid's hydroxyl group and the lone pair of electrons on the amino group's nitrogen atom (O-H···N), or between a hydrogen on the amino group and the carbonyl oxygen (N-H···O=C). rsc.org
The formation of such a hydrogen bond creates a cyclic structure that significantly stabilizes the conformer in which it occurs. nih.gov Computational studies on similar molecules have shown that these hydrogen bonds can lower the relative energy of a conformer by several kcal/mol. mdpi.com The strength and prevalence of this intramolecular hydrogen bonding can be influenced by the solvent environment; it is generally more significant in nonpolar solvents where intermolecular hydrogen bonding with the solvent is less competitive. nih.gov
Table 2: Analysis of Factors Influencing Conformational Stability
| Conformer Type | Stabilizing Factors | Destabilizing Factors |
|---|---|---|
| Extended Conformer | Minimized steric repulsion between functional groups. | Lack of intramolecular hydrogen bonding. |
| Folded/Cyclic Conformer | Stabilization via intramolecular O-H···N or N-H···O=C hydrogen bond. | Potential for increased steric strain between the tert-butyl group and the backbone. |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| (R)-3-Amino-2,2-dimethylbutanoic acid |
| (S)-3-Amino-2,2-dimethylbutanoic acid |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 3-Amino-2,2-dimethylbutanoic acid.
Density Functional Theory (DFT): DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It maps the many-electron problem onto a system of non-interacting electrons moving in an effective potential. The choice of functional is critical; for instance, hybrid functionals like B3LYP are widely used for organic molecules. Studies on similar unnatural amino acids have demonstrated that functionals like ωB97XD are particularly effective at capturing non-covalent interactions, which are crucial for understanding the behavior of amino acids in biological systems. und.edu DFT calculations for this compound can provide accurate predictions of its geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These, in turn, help in predicting the molecule's reactivity and potential interaction sites. For instance, conceptual DFT can be used to calculate reactivity descriptors for amino acids, providing insights into processes like electron transfer. frontiersin.org
A study on various unnatural amino acids highlighted the superior performance of the ωB97XD functional with the 6-311++G** basis set for capturing dispersion interactions. und.edu While specific DFT studies on this compound are not widely published, the methodologies applied to other amino acids provide a clear framework for its computational analysis. und.edumdpi.com
Molecular Mechanics Force Field Analysis
While quantum mechanics provides a detailed electronic description, molecular mechanics (MM) offers a computationally efficient way to explore the conformational landscape and dynamics of larger systems, including this compound in solution or interacting with macromolecules. nih.gov
MM methods rely on force fields, which are sets of parameters that define the potential energy of a system as a function of its atomic coordinates. nih.gov Common force fields used for biomolecules include AMBER, CHARMM, and OPLS. These force fields model the molecule as a collection of atoms connected by springs (bonds and angles) and governed by van der Waals and electrostatic interactions.
Prediction of Topological and Structural Properties
Several key molecular descriptors can be calculated to predict the physicochemical properties of this compound, which are crucial for its behavior in different environments.
| Property | Predicted Value | Method |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | Calculation |
| LogP (Octanol-Water Partition Coefficient) | -1.8 | Calculation |
| Number of Rotatable Bonds | 3 | Calculation |
Table 1: Predicted Topological and Structural Properties of this compound. The data for the closely related isomer, 2-Amino-2,3-dimethylbutanoic acid, is presented here as a reference. nih.gov
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. It is calculated by summing the surface contributions of polar atoms. For a related isomer, 2-Amino-2,3-dimethylbutanoic acid, the TPSA is calculated to be 63.3 Ų. nih.gov This value suggests moderate cell permeability.
LogP: The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. A negative LogP value, such as the -1.8 calculated for 2-Amino-2,3-dimethylbutanoic acid, indicates that the compound is more soluble in water than in octanol, which is expected for an amino acid. nih.gov
Rotatable Bonds: The number of rotatable bonds influences the conformational flexibility of a molecule. With three rotatable bonds, this compound has a defined but flexible structure.
These properties are instrumental in early-stage drug discovery and development for predicting the ADME (absorption, distribution, metabolism, and excretion) profile of a compound. nih.gov
In Silico Studies of Chiral Recognition Mechanisms
The chirality of this compound at the C3 position means that its enantiomers can exhibit different biological activities. In silico methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for understanding the mechanisms of chiral recognition.
Molecular docking can be used to predict the binding modes of the R- and S-enantiomers of this compound to a chiral selector or a biological receptor. mdpi.com By comparing the binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) of the two enantiomers, it is possible to rationalize the experimentally observed enantioselectivity. For instance, studies on the chiral resolution of other amino acids have successfully used docking to elucidate the role of specific interactions in chiral recognition. mdpi.com
Molecular dynamics simulations can further refine the understanding of chiral recognition by exploring the dynamic behavior of the diastereomeric complexes formed between the enantiomers and a chiral selector. These simulations can reveal differences in the stability and conformational dynamics of the complexes, providing a more complete picture of the chiral recognition process.
Rational Design of Derivatives and Interacting Macromolecules
The structural and electronic information obtained from computational studies of this compound can be leveraged for the rational design of its derivatives with enhanced properties. researchgate.net For example, by understanding the key interactions that govern its binding to a specific target, derivatives can be designed to optimize these interactions, leading to increased potency or selectivity.
Computational methods can be used to:
Identify key pharmacophoric features: These are the essential structural and electronic features required for biological activity.
Perform virtual screening: Large libraries of virtual compounds can be screened against a biological target to identify potential hits.
Predict ADME properties: The physicochemical properties of designed derivatives can be calculated to assess their drug-likeness.
Furthermore, computational approaches can be employed to design macromolecules, such as enzymes or receptors, that can specifically interact with this compound. This can involve protein design algorithms that optimize the binding pocket of a protein to accommodate the unique structure of this non-proteinogenic amino acid. Such designed macromolecules could have applications in biocatalysis, biosensing, or as therapeutic agents. The design of conformationally restricted analogues of amino acids is a common strategy in medicinal chemistry to create potent and selective ligands for receptors and enzymes. researchgate.net
Applications in Advanced Chemical Synthesis and Material Science
Utilization as a Chiral Building Block in Complex Organic Synthesis
As a chiral building block, 3-Amino-2,2-dimethylbutanoic acid provides a rigid and sterically defined scaffold for the construction of complex organic molecules. Amino acids and their derivatives are fundamental tools for creating enantiopure compounds, serving as precursors, reagents, and catalysts in asymmetric synthesis for the pharmaceutical and agrochemical industries. researchgate.net The presence of the gem-dimethyl group in this compound introduces significant steric hindrance, which can be strategically exploited to influence the outcome of chemical reactions.
The primary value of this compound in synthesis lies in its ability to direct stereochemistry. The gem-dimethyl group at the C2 position creates substantial steric bulk around the carboxylic acid function. This inherent structural feature directly influences how the molecule can approach and react with other reagents.
Research into the synthesis of peptides using 3-amino-2,2-dimethylpropionic acid (an alternative name for the target compound) has shown that this steric hindrance complicates standard peptide coupling reactions. rsc.org While challenging, this difficulty is also an opportunity: the constrained nature of the molecule can be used to control the conformational properties of the resulting peptides or to direct reactions to occur at other, less hindered sites. rsc.org For instance, the incorporation of amino acids with quaternary carbon centers, such as β²,²-amino acids, is a known strategy to enhance the stability and biological activity of peptides. nih.gov The prudent placement of such sterically demanding residues can serve as a powerful tool to control the structural design of complex molecules and generate specific, predictable three-dimensional structures. researchgate.net
Role in Pharmaceutical Intermediate Synthesis
Non-natural amino acids are crucial in modern drug discovery, where they are used to create peptidomimetics and other small molecules with improved pharmacokinetic profiles. The synthesis of various β-amino acids has been explored for the development of compounds with significant antimicrobial and antiviral activities. researchgate.net
While specific examples detailing the use of this compound as a direct pharmaceutical intermediate are not widespread, the utility of its structural isomers is well-documented, highlighting the potential of this molecular scaffold. For example, the closely related isomer, (R)-2,3-dimethylbutanoic acid, is a key starting material in the total synthesis of the fatty acid component of Homophymin A, a natural product investigated for its cytoprotective properties against HIV-1 infection. wikipedia.org This demonstrates how chiral acids with this type of substitution pattern are valuable for building blocks in the synthesis of medicinally relevant compounds.
Applications in Agrochemical Development
The development of new agrochemicals, such as herbicides and pesticides, often relies on chiral synthesis to produce molecules with high efficacy and selectivity. researchgate.net Structurally related compounds to this compound have proven to be vital intermediates in this sector.
Specifically, the isomer 2-amino-2,3-dimethylbutamide is a key intermediate in the production of several imidazolinone herbicides. google.comgoogle.com These ultra-high-efficiency herbicides, including imazethapyr, imazaquin, and imazamox, are widely used in agriculture. google.com The synthesis of the 2-amino-2,3-dimethylbutamide intermediate is achieved through the microbial hydration of 2-amino-2,3-dimethylbutyronitrile, a process that leverages biocatalysis for high efficiency and selectivity. google.comgoogle.com This industrial application underscores the value of the dimethylbutanoic acid scaffold in producing high-value agrochemical products.
Integration into Chiral Polymers and Advanced Material Development
The unique conformational constraints of this compound make it an intriguing monomer for the synthesis of specialized polymers and advanced materials. The incorporation of such β-amino acids into peptide chains can induce specific secondary structures, like helices and turns, which is a foundational principle in designing functional materials. researchgate.net
Studies on the synthesis of oligopeptides from 3-amino-2,2-dimethylpropionic acid have demonstrated that while the steric hindrance presents challenges, it is possible to form short polymer chains (hexa-peptides). rsc.org Modern polymerization techniques, such as polymerization-induced self-assembly (PISA) and ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), provide advanced methods for creating well-defined block copolymer nano-objects and other complex architectures from amino acid-based monomers. mdpi.commdpi.com By integrating sterically hindered amino acids like this compound, it is possible to create novel protein-mimicking biomaterials with superior physicochemical properties for applications in nanomedicine and beyond. mdpi.com
Biological and Biochemical Research Applications
Studies on Enzyme-Substrate Interactions and Modulation
The unique structure of 3-amino-2,2-dimethylbutanoic acid makes it a candidate for studying the specificity and mechanisms of enzyme active sites. The spatial arrangement of its functional groups can be used to probe the geometric and electronic requirements of enzyme binding pockets.
Enzyme preparations, even when highly purified, can exist as a mixture of different forms or isozymes, such as aspartate aminotransferase. nih.gov Steady-state kinetics can be used to characterize such mixtures, but only if the Michaelis constants (Km) of the different forms vary significantly. nih.gov Non-standard amino acids like this compound could serve as specific substrates or inhibitors to differentiate the activity of such isoforms.
Furthermore, derivatives of amino acids are widely studied as enzyme inhibitors. For example, various compounds have been designed to inhibit enzymes in the branched-chain amino acid (BCAA) catabolic pathway, such as branched-chain amino transferase (BCAT). frontiersin.org Given its structure as a branched-chain amino acid, derivatives of this compound could be synthesized and tested as potential modulators of enzymes involved in amino acid metabolism.
Investigation of Protein Folding and Stability Using the Compound as a Model
The study of protein folding, the process by which a linear sequence of amino acids spontaneously forms a specific three-dimensional structure, is a fundamental challenge in biochemistry. nih.gov Amino acids with restricted conformations are valuable tools in this field because they can be incorporated into peptides to force specific secondary structures, such as helices or turns.
A notable example involves studies on peptides rich in α-aminoisobutyric acid (Aib or 2-amino-2-methyl-propanoic acid), which is structurally related to this compound. Aib's achiral nature and high propensity to induce helical structures make it an excellent model for studying the ensembles of peptide conformations using molecular dynamics simulations and comparing them with experimental data. nih.gov The steric hindrance provided by the gem-dimethyl group in Aib significantly limits the available Ramachandran space, thereby stabilizing helical folds. nih.gov Similarly, the gem-dimethyl group at the α-carbon of this compound would be expected to impart significant conformational constraints, making it a useful building block for designing peptides with predictable and stable structures to investigate the principles of protein folding.
**7.3. Exploration of Metabolic Pathways and Their Regulation
The primary pathway for the breakdown of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine is initiated by a transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCATs). frontiersin.orgwikipedia.org This reversible reaction transfers the amino group from the BCAA to α-ketoglutarate, producing a branched-chain α-keto acid (BCKA) and glutamate (B1630785). wikipedia.orgnih.gov There are two main isoforms of this enzyme in humans: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). nih.govnih.gov
As a non-proteinogenic branched-chain amino acid, this compound is a candidate for investigation within this pathway. Its structural similarity to natural BCAAs suggests it could act as a substrate, a competitive inhibitor, or an allosteric modulator of BCAT enzymes. frontiersin.orgmdpi.com Research into how the BCAT active site accommodates or is blocked by such a modified substrate could provide valuable information on the enzyme's specificity and mechanism.
Metabolomics, the large-scale study of small molecules or metabolites, is increasingly used to identify biomarkers for metabolic diseases. nih.gov Profiling amino acids in plasma has been shown to distinguish patients with diabetic kidney disease from those with type 2 diabetes and healthy controls. Furthermore, specific amino acid derivatives, such as 2-aminoadipic acid (a lysine (B10760008) derivative), have been identified as biomarkers for diabetes risk. nih.gov
Research on compounds structurally related to this compound highlights their potential relevance in metabolic disorders. For instance, 2,2-dimethylbutyric acid, which is not a naturally occurring metabolite, has been identified in human blood and is considered part of the human exposome. Investigating the presence and concentration of unusual amino acids like this compound in metabolomic profiles could offer new insights into the pathophysiology of various metabolic disorders, similar to how other non-proteinogenic amino acids are being studied.
Research into Neurotransmitter System Modulation
The balance between excitatory and inhibitory neurotransmission, primarily mediated by glutamate and gamma-aminobutyric acid (GABA) respectively, is crucial for proper central nervous system (CNS) function. nih.govmdpi.com Many amino acids and their derivatives can modulate the activity of neurotransmitter receptors.
Due to its structure as a β-amino acid, this compound is of particular interest for its potential to interact with GABA receptors. nih.gov GABA itself is an amino acid neurotransmitter that acts on both ionotropic (GABA-A) and metabotropic (GABA-B) receptors. youtube.com The core structure of GABA is 4-aminobutanoic acid, and many of its agonists and antagonists are derivatives of aminocarboxylic acids. For example, synthetic compounds like 3-amino-3-(4-chlorophenyl)propanoic acid have been evaluated as weak antagonists at the GABA-B receptor. flinders.edu.au This suggests that this compound could be a scaffold for developing novel modulators of the GABAergic system.
Additionally, metabotropic glutamate (mGlu) receptors, which modulate neurotransmitter release, are targets for allosteric modulators. nih.govnih.govresearchgate.net The binding sites for these modulators are often located within the transmembrane domains of the receptor, and small molecules, including amino acid derivatives, can influence receptor function. nih.gov
Evaluation of Antimicrobial Properties of Compound Derivatives
The search for new antimicrobial agents is a critical area of pharmaceutical research. Amino acids and their derivatives are promising scaffolds for the development of novel antibiotics because they can mimic intermediates in essential microbial biosynthetic pathways. nih.govresearchgate.net
Derivatization of amino acids is a common strategy to enhance their biological activity. N-acylation, for instance, can increase the hydrophobicity of peptides and enhance their bactericidal kinetics and resistance to proteases. nih.gov Similarly, converting amino acids into amides is a widely used method to generate compounds with significant antimicrobial properties. sphinxsai.com Studies have shown that N-substituted-β-amino acid derivatives can exhibit good activity against bacteria like Staphylococcus aureus and fungi such as Candida tenuis and Aspergillus niger. mdpi.com The antimicrobial activity of such derivatives often depends on the nature of the substituent added. For example, among a series of N-substituted 3-aminopyrazine-2-carboxamides, activity increased with the length of the alkyl chain. mdpi.com
Given these findings, derivatives of this compound, such as its N-acyl or amide forms, represent a logical target for synthesis and antimicrobial screening. The compound's unique branched structure could lead to derivatives with novel mechanisms of action or improved activity profiles.
Table 1: Antimicrobial Activity of Selected Amino Acid Derivatives
| Compound Class | Example Derivative | Target Organism(s) | Observed Activity | Reference |
|---|---|---|---|---|
| N-Substituted-β-amino acids | 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives | Staphylococcus aureus, Mycobacterium luteum | Good antibacterial activity | mdpi.com |
| N-Substituted-β-amino acids | 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives | Candida tenuis, Aspergillus niger | Significant antifungal activity | mdpi.com |
| Amino acid-antibiotic conjugates | Quinolone-amino acid conjugates | S. aureus, E. coli, P. aeruginosa, B. subtilis | Promising activity against several strains | nih.gov |
| Amide derivatives | Various amide derivatives of amino acid esters | General antimicrobial screening | Significant antimicrobial activities | sphinxsai.com |
| N-Substituted pyrazine (B50134) carboxamides | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC = 12.5 µg/mL | mdpi.com |
No Publicly Available Research Found on this compound in Peptidomimetics for Protein-Protein Interactions
A comprehensive search of scientific literature and research databases has revealed no specific studies on the design and biochemical evaluation of peptidomimetics containing the chemical compound this compound for the purpose of targeting protein-protein interactions (PPIs).
Despite a thorough investigation using multiple targeted search queries, no scholarly articles, patents, or conference proceedings were identified that detail the incorporation of this compound into peptidomimetic scaffolds aimed at modulating PPIs. Consequently, there is no available data on the synthesis, biochemical assays, or detailed research findings required to construct the requested article.
The absence of such information in the public domain prevents the generation of a scientifically accurate and informative article on this specific subject. The creation of content would necessitate speculation and fabrication of research data, which falls outside the scope of providing factual and reliable information.
Therefore, the section on "," specifically subsection "7.6. Design and Biochemical Evaluation of Peptidomimetics Targeting Protein-Protein Interactions," including any associated data tables and detailed findings for this compound, cannot be provided at this time.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-2,2-dimethylbutanoic acid, and how can intermediates be characterized?
- Methodological Answer : A common approach involves Boc protection of the amino group followed by oxidation. For example, 3-amino-2,2-dimethylpropanol can be converted to its Boc-protected derivative using Boc₂O and triethylamine in methanol . Subsequent oxidation with NaIO₄ in a CCl₄/acetonitrile/water system yields the carboxylic acid intermediate. Characterization typically employs LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify structural integrity and stereochemistry .
Q. How can researchers ensure purity and resolve enantiomeric mixtures during synthesis?
- Methodological Answer : Enantiomeric purity is critical for biological activity studies. Silica gel column chromatography with eluents like pentane/acetone (5:1 v/v) effectively separates diastereomers . For final enantiomer resolution, chiral HPLC using columns such as Chiralpak® IA/IB with isocratic mobile phases (e.g., hexane:isopropanol 90:10) is recommended. Purity ≥95% should be confirmed via UV detection at 254 nm .
Q. What spectroscopic techniques are most reliable for structural elucidation of branched-chain amino acid derivatives?
- Methodological Answer :
- ¹H NMR : Identifies methyl group environments (e.g., δ 1.2–1.4 ppm for geminal dimethyl groups) and amine proton signals (δ 1.5–2.5 ppm, broad).
- ¹³C NMR : Confirms quaternary carbons (e.g., δ 25–30 ppm for dimethyl-substituted carbons) and carboxylic acid carbonyls (δ 170–175 ppm).
- FT-IR : Carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR or MS data often arise from residual solvents, tautomerism, or impurities. Strategies include:
- Drying under high vacuum (≤0.1 mbar) to remove solvent traces.
- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to distinguish between isobaric species .
Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?
- Methodological Answer : The compound’s stability is pH-dependent due to its carboxylic acid and amine groups. Buffered solutions (pH 6–7.4) minimize degradation. For long-term storage, lyophilization and storage at –20°C under inert atmosphere (N₂ or Ar) are advised. Stability should be monitored via LC-MS over 24–72 hours .
Q. How can this compound serve as a precursor in peptide-based drug synthesis?
- Methodological Answer : Its branched structure enhances peptide stability against proteolysis. For conjugation:
- Activate the carboxylic acid with HATU/DIPEA in DMF.
- Couple with amine-containing peptides (e.g., β-alanine derivatives) at 0–4°C to minimize racemization.
- Purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Data Analysis & Experimental Design
Q. What computational tools predict the acid dissociation constants (pKa) of this compound?
- Methodological Answer : Use software like MarvinSketch (ChemAxon) or SPARC to calculate pKa values. Input the SMILES string (e.g., CC(C)(C(N)C(=O)O)C) and validate experimentally via potentiometric titration in 0.1 M KCl at 25°C. Expected pKa1 (COOH) ≈ 2.5–3.0; pKa2 (NH₃⁺) ≈ 9.5–10.0 .
Q. How can researchers address low yields in amide bond formation reactions involving this compound?
- Methodological Answer : Low yields may stem from steric hindrance from the dimethyl groups. Mitigation strategies:
- Use bulky coupling reagents (e.g., PyBOP) to enhance activation efficiency.
- Increase reaction time (24–48 hours) and temperature (room temperature to 40°C).
- Employ microwave-assisted synthesis (50–100 W, 80°C) to accelerate kinetics .
Safety & Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
- Storage : Keep in airtight containers with desiccants (silica gel) at 2–8°C. Refer to SDS for hazard codes (e.g., H302: harmful if swallowed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
